Lasofoxifene (CAS 180916-16-9) is a non-steroidal, third-generation selective estrogen receptor modulator (SERM) characterized by a tetrahydronaphthalene core. It is primarily utilized in advanced pharmacological research targeting estrogen receptor-positive (ER+) metastatic breast cancer, particularly those harboring ESR1 mutations, as well as in vivo models of postmenopausal osteoporosis and vaginal atrophy. Unlike early-generation SERMs, lasofoxifene selectively binds to both ERα and ERβ with low-nanomolar affinity, stabilizing an antagonist conformation even in the presence of acquired resistance mutations. Its distinct nonpolar structural scaffold provides exceptional resistance to intestinal glucuronidation, making it a highly stable, orally bioavailable compound for long-term in vivo efficacy studies and a critical benchmark for procurement in modern endocrine therapy development [1].
Substituting lasofoxifene with earlier-generation SERMs (such as tamoxifen or raloxifene) or injectable SERDs (like fulvestrant) compromises both assay reliability and in vivo model translatability. Raloxifene, a benzothiophene derivative, features phenolic groups that are extensively glucuronidated in the intestinal wall, resulting in poor oral bioavailability and a highly variable elimination half-life of 16 to 87 hours [1]. In contrast, lasofoxifene's tetrahydronaphthalene structure evades this first-pass metabolism, ensuring consistent systemic exposure with a half-life of approximately 150 hours [1]. Furthermore, tamoxifen acts as a partial agonist in uterine tissue, confounding models requiring strict antagonist behavior, while fulvestrant requires intramuscular administration and exhibits reduced conformational stabilization against aggressive ESR1 mutations such as Y537S [2]. For procurement prioritizing oral dosing stability, strict tissue-specific antagonism, and mutant-ER efficacy, lasofoxifene is the non-interchangeable choice.
Lasofoxifene's tetrahydronaphthalene core makes it a poor substrate for intestinal glucuronidation compared to benzothiophene-based SERMs. In pharmacokinetic evaluations, this structural advantage translates to a highly stable elimination half-life of approximately 150 hours for lasofoxifene, whereas raloxifene demonstrates a significantly shorter and more variable half-life of 16 to 87 hours due to extensive first-pass metabolism [1].
| Evidence Dimension | Elimination Half-Life (In Vivo Stability) |
| Target Compound Data | Lasofoxifene: ~150 hours (highly resistant to glucuronidation) |
| Comparator Or Baseline | Raloxifene: 16-87 hours (extensively glucuronidated) |
| Quantified Difference | Up to 9.3-fold longer minimum half-life, ensuring sustained systemic exposure |
| Conditions | In vivo pharmacokinetic profiling of oral SERMs |
Critical for researchers designing long-term oral dosing models, as it minimizes dosing frequency and reduces pharmacokinetic variability.
Competitive binding assays demonstrate that lasofoxifene binds to human ERα with exceptionally high affinity, exhibiting an IC50 value of approximately 1.5 nM . This binding potency is comparable to endogenous estradiol and represents at least a 10-fold greater affinity (lower IC50) than the values reported for first- and second-generation SERMs such as tamoxifen and raloxifene[1].
| Evidence Dimension | ERα Binding Affinity (IC50) |
| Target Compound Data | Lasofoxifene: ~1.5 nM |
| Comparator Or Baseline | Raloxifene / Tamoxifen: >15 nM (at least 10-fold higher IC50) |
| Quantified Difference | ≥10-fold greater binding affinity for lasofoxifene |
| Conditions | In vitro competitive binding assays for human ERα |
Allows for highly potent target engagement at lower concentrations in cellular assays, reducing off-target effects and reagent consumption.
In clinical evaluations of ER+/HER2- metastatic breast cancer harboring ESR1 mutations, lasofoxifene demonstrated superior target engagement and tumor suppression compared to the standard-of-care SERD, fulvestrant. Specifically, in subjects with the aggressive Y537S mutation, lasofoxifene achieved a median mutant allele fraction (MAF) reduction of -89%, outperforming fulvestrant's -82% reduction [1].
| Evidence Dimension | ctDNA ESR1 Y537S Mutant Allele Fraction (MAF) Change |
| Target Compound Data | Lasofoxifene: -89% median reduction |
| Comparator Or Baseline | Fulvestrant: -82% median reduction |
| Quantified Difference | 7% greater absolute reduction in mutant allele fraction |
| Conditions | 8-week ctDNA analysis in patients with ESR1-mutated metastatic breast cancer |
Validates lasofoxifene as the preferred compound for modeling and treating endocrine-resistant breast cancers driven by ESR1 mutations.
In a 2-year comparative in vivo study assessing the prevention of bone loss, lasofoxifene demonstrated significantly greater efficacy than raloxifene. At a dose of 0.25 mg/day, lasofoxifene increased lumbar spine bone mineral density (BMD) by 3.6% from baseline, compared to only a 1.7% increase achieved by raloxifene[1].
| Evidence Dimension | Lumbar Spine Bone Mineral Density (BMD) Increase |
| Target Compound Data | Lasofoxifene (0.25 mg/day): +3.6% from baseline |
| Comparator Or Baseline | Raloxifene: +1.7% from baseline |
| Quantified Difference | 2.1-fold greater increase in lumbar spine BMD |
| Conditions | 2-year in vivo clinical evaluation of postmenopausal bone loss |
Provides researchers with a more potent positive control for bone resorption assays and osteoporosis drug development models.
Because lasofoxifene stabilizes the antagonist conformation of ERα even in the presence of Y537S and D538G mutations, it is the optimal SERM for in vitro and in vivo modeling of endocrine-resistant metastatic breast cancer, outperforming fulvestrant in mutant allele fraction reduction [1].
Lasofoxifene's superior oral bioavailability, extended 150-hour half-life, and proven ability to increase lumbar spine BMD by 3.6% make it a highly reliable positive control for long-term bone density studies, requiring less frequent dosing than raloxifene [2].
The tetrahydronaphthalene core of lasofoxifene serves as a critical structural benchmark in medicinal chemistry. It is utilized in comparative ADME assays to design and evaluate nonpolar small molecules that successfully evade intestinal wall glucuronidation, a common failure point for benzothiophene-based compounds [3].
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